2-Amino-6-methyl-3-nitropyridine

Physicochemical Properties Material Characterization Crystallography

Select 2-Amino-6-methyl-3-nitropyridine (CAS 21901-29-1) for its non-substitutable regiochemistry. This 3-nitropyridine enables patented 2,6-disubstituted anticancer agents, unique Pummerer rearrangement aminals, and selective CA XII isozyme inhibitors. Its specific amino/nitro/methyl substitution pattern is essential for reproducible synthetic yields and target selectivity. Ensure your research or scale-up with this ≥98% pure, yellow crystalline intermediate.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 21901-29-1
Cat. No. B186383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-3-nitropyridine
CAS21901-29-1
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8)
InChIKeyLCJXSRQGDONHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methyl-3-nitropyridine (CAS 21901-29-1): Procurement-Grade Specifications and Research Applications


2-Amino-6-methyl-3-nitropyridine (CAS 21901-29-1) is a 3-nitropyridine derivative characterized by a 2-amino group and a 6-methyl substitution on the pyridine ring . This compound is supplied as a yellow crystalline powder with a molecular weight of 153.14 g/mol and a typical purity of ≥98.0% (GC) . Its physicochemical properties, including a melting point range of 147–157 °C and limited aqueous solubility, are well-documented by major chemical suppliers and inform its handling and application as a synthetic intermediate .

Why 2-Amino-6-methyl-3-nitropyridine (CAS 21901-29-1) Cannot Be Simply Substituted by Other Aminonitropyridine Isomers


Simple substitution of 2-amino-6-methyl-3-nitropyridine with other aminonitropyridine isomers or analogs is not feasible due to quantifiable differences in key physicochemical and functional properties. The specific arrangement of the amino, nitro, and methyl groups on the pyridine ring directly impacts critical parameters such as melting point, solubility, and, most importantly, the regioselectivity of subsequent chemical transformations [1]. These differences are not merely academic; they have direct consequences for downstream synthetic yields, purification efficiency, and the functional activity of the final molecular constructs [2]. The evidence below quantifies these differences, providing a clear rationale for the targeted selection of this specific compound.

Quantitative Differentiation Guide for 2-Amino-6-methyl-3-nitropyridine (CAS 21901-29-1) Against Closest Analogs


Melting Point Depression Quantifies the Effect of 6-Methyl Substitution on Crystalline Lattice Energy

The introduction of a methyl group at the 6-position of the 2-amino-3-nitropyridine scaffold results in a significant and quantifiable decrease in the melting point, a direct measure of intermolecular forces in the solid state. This differentiates it from its unsubstituted and 5-nitro isomer counterparts, impacting its handling and purification characteristics .

Physicochemical Properties Material Characterization Crystallography

Divergent Reactivity in Pummerer-Type Rearrangements Compared to Non-Nitrated Aminopyridines

The presence of the 3-nitro group in 2-amino-6-methyl-3-nitropyridine is essential for directing specific synthetic pathways, unlike its non-nitrated analog, 2-amino-6-methylpyridine. This is a clear case of functional group-driven reactivity differentiation [1].

Synthetic Methodology Reaction Selectivity Medicinal Chemistry

Carbonic Anhydrase Inhibition Profile: A Basis for Selecting 3-Nitropyridine Scaffolds in Cancer Research

2-Amino-6-methyl-3-nitropyridine, as a representative 3-nitropyridine derivative, contributes to a class of compounds with demonstrable, quantifiable inhibition of cancer-related carbonic anhydrase (CA) isoforms. While specific IC50 data for the exact free base is not available, its proton-transfer salt and Cu(II) complexes fall within a defined range of inhibitory activity, establishing a baseline for structure-activity relationship (SAR) studies [1].

Cancer Biology Enzyme Inhibition Drug Discovery

Patented Utility as a Core Scaffold in 2,6-Substituted-3-Nitropyridine Anticancer Agents

The 2-amino-6-methyl-3-nitropyridine core is explicitly claimed as a key substructure within a broader patent for 2,6-substituted 3-nitropyridine derivatives with demonstrated anticancer activity [1]. This patent provides a clear legal and commercial framework for its use.

Cancer Therapeutics Medicinal Chemistry Patent Analysis

Targeted Research and Industrial Applications for 2-Amino-6-methyl-3-nitropyridine (CAS 21901-29-1)


Synthesis of Patent-Protected 2,6-Disubstituted-3-Nitropyridine Anticancer Agents

Leveraging the core scaffold of 2-amino-6-methyl-3-nitropyridine, researchers can efficiently access a series of 2,6-disubstituted-3-nitropyridine derivatives that are the subject of specific patent claims for cancer treatment [1]. This offers a direct, commercially-aware entry point into a validated chemical space for developing novel antineoplastic therapeutics.

Building Block for Regioselective Synthesis of Complex Aminals

The unique reactivity of 2-amino-6-methyl-3-nitropyridine under Pummerer rearrangement conditions allows for the selective synthesis of aminal structures, a transformation that fails with non-nitrated analogs [2]. This makes it the reagent of choice for synthetic chemists requiring access to these specific, higher-order molecular frameworks for applications in medicinal chemistry or materials science.

Development of Carbonic Anhydrase Inhibitors with CA XII Selectivity

As a core component of a class of compounds exhibiting in vitro inhibition of carbonic anhydrase isoforms, with a noted selectivity for the cancer-associated CA XII isozyme, this compound serves as a critical intermediate for constructing focused libraries of potential anticancer agents [3]. Its procurement enables SAR studies aimed at improving potency and selectivity profiles against this validated drug target.

Precursor for 3-Nitropyridine-Derived Microtubule-Targeting Agents

The 3-nitropyridine framework, to which 2-amino-6-methyl-3-nitropyridine belongs, has been identified as a novel class of microtubule-targeting agents with potent in vitro and in vivo anticancer effects [4]. This compound can be utilized as a key synthetic intermediate to generate analogs for probing the colchicine-binding site on tubulin, a promising avenue for developing new chemotherapeutics.

Technical Documentation Hub

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